

Leucocianidol toxicity profile ADMET evaluation

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Compound Focus: Leucocianidol

CAS No.: 93527-39-0

Cat. No.: S605626

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Available Data on Leucocianidol

The table below summarizes the key information found for **leucocianidol**, also known as leucocyanidol [1].

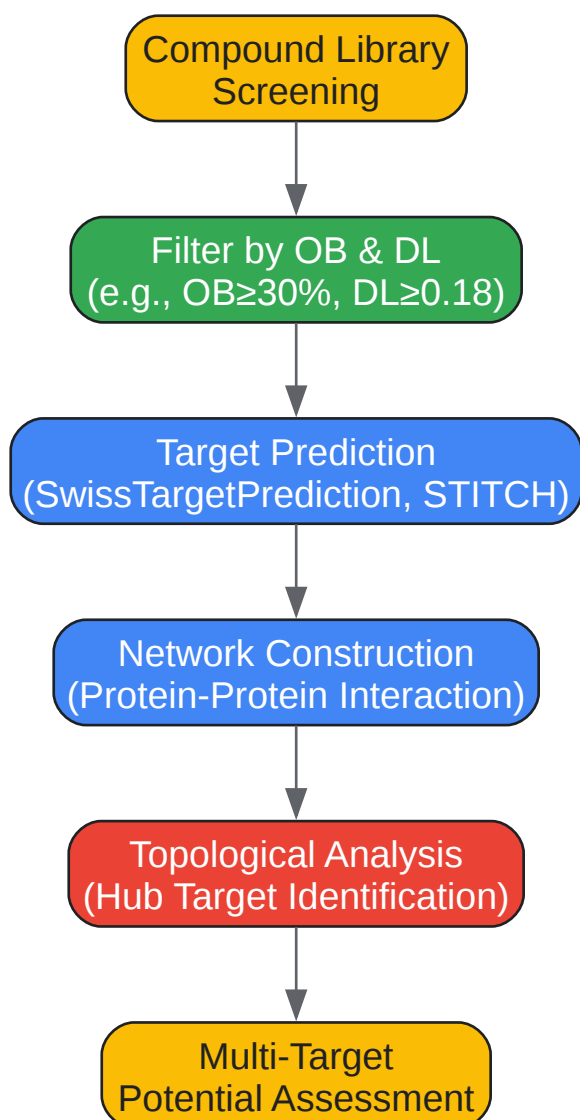
Property	Value / Description
IUPAC Name	(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Molecular Formula	C15H14O7 [1]
Molecular Weight	306.29 g/mol [1]
Oral Bioavailability (OB)	30.84% [1]
Drug-Likeness (DL)	0.27 [1]
Key Finding	Showed interactions with 41 gene targets related to Hepatocellular Carcinoma (HCC) [1]

Research Context and Methodologies

The data for **leucocianidol** was generated through a **network pharmacology and molecular docking approach**, a common method for the initial prediction of a compound's polypharmacological effects [1] [2].

- **Compound Screening:** The researchers selected **leucocianidol** from a library based on predefined pharmacokinetic criteria: **Oral Bioavailability (OB) \geq 30%** and **Drug-Likeness (DL) \geq 0.18** [1]. This filter helps prioritize compounds with a higher potential to become successful drugs.
- **Target Prediction and Network Analysis:** Potential protein targets of **leucocianidol** were predicted using databases like SwissTargetPrediction and STITCH. These targets were cross-referenced with genes known to be associated with a specific disease (hepatocellular carcinoma) to identify common targets. A protein-protein interaction (PPI) network was then constructed using the STRING database to understand the relationships between these targets [1].
- **Topological Analysis:** Using Cytoscape software, researchers calculated network parameters to identify "hub" targets. In this study, **leucocianidol** was found to interact with **41 targets**, suggesting a multi-target mechanism of action [1].

The following diagram illustrates this multi-step workflow for predicting a compound's therapeutic potential.



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Current Limitations and Research Gaps

Based on the search results, a full ADMET evaluation for **leucocianidol** is not yet possible. The key limitations are:

- **Lack of Comprehensive ADMET Data:** The available data is focused on target interactions and drug-likeness, covering only early aspects of **Absorption** and very limited **Distribution**. Crucial experimental data on **Metabolism, Excretion, and Toxicity (MET)** is missing [1] [3].
- **No Direct Comparative Data:** The search results do not provide experimental data comparing **leucocianidol**'s ADMET profile side-by-side with other similar compounds, which is a core

requirement for your guide.

- **Focus on Efficacy, Not Safety:** The identified study primarily investigates the compound's potential **therapeutic mechanisms** against liver cancer, not its full **toxicity profile** [1].

Suggested Path Forward

To build a complete ADMET comparison guide, you may need to explore the following:

- **Specialized ADMET Prediction Tools:** Utilize in-silico platforms like **admetSAR** or **ADMETLab** to generate predictive data for various toxicity endpoints (e.g., Ames mutagenicity, hERG inhibition) [4] [3].
- **Broaden Literature Search:** Look for primary research articles specifically on **leucocianidol's** toxicology or the toxicology of very structurally similar flavonoids.
- **Consult Experimental Databases:** Search chemical databases such as **PubChem** for any available bioassay results related to **leucocianidol's** toxicity.

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References

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